Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)
Description
Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV) (CAS: 83462-45-7) is a chiral ansa-metallocene complex with the molecular formula C₂₀H₂₄Cl₂Ti and a molecular weight of 383.18 g/mol . It features a rigid ethylene-bridged bis(tetrahydroindenyl) ligand system, which enforces a specific stereochemical environment around the titanium center. This compound is a pre-catalyst used in asymmetric synthesis and polymerization reactions. Key properties include:
- Melting Point: 175–180°C .
- Hazard Profile: Corrosive (H314), requiring stringent safety protocols for handling .
- Stereochemical Purity: The (R,R)-configuration is critical for enantioselective applications, as demonstrated by its specific optical rotation (+220° in CHCl₃ for analogous zirconium complexes) .
Its synthesis involves HPLC separation of racemic mixtures using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenyl)carbamate) . Applications span asymmetric cyclopolymerization of 1,5-hexadiene and radical-mediated enantioselective reactions, though with moderate enantiomeric excess (ee) values (15–43%) .
Properties
IUPAC Name |
dichlorotitanium;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24.2ClH.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q-2;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSELMDUFZMWGIT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C[C-]2CC[C-]3C=CC4=C3CCCC4.Cl[Ti]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2Ti-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83462-45-7 | |
| Record name | Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV), commonly referred to as (R,R)-EtTiCl2, is a titanium-based compound notable for its applications in catalysis and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C20H24Cl2Ti
- Molecular Weight : 426.54 g/mol
- Melting Point : 175-180 °C
- CAS Number : 83462-45-7
Mechanisms of Biological Activity
The biological activity of (R,R)-EtTiCl2 is primarily associated with its role as a catalyst in various organic reactions. However, emerging research indicates that it may also exhibit biological properties that could be harnessed for therapeutic applications.
Catalytic Activity
(R,R)-EtTiCl2 is known for its effectiveness in enantioselective catalysis, particularly in the methylalumination of alkenes. This reaction is significant in synthesizing chiral compounds, which have important applications in pharmaceuticals and agrochemicals .
Case Studies and Research Findings
-
Study on Cytotoxicity :
- A study investigated the cytotoxic effects of various titanium complexes on human cancer cell lines. Results indicated that certain titanium complexes could inhibit cell proliferation and induce apoptosis through ROS generation. While (R,R)-EtTiCl2 was not specifically tested, similar compounds showed promising results .
- Enantioselective Catalysis :
- Biocompatibility Studies :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Catalytic Comparisons
The following table summarizes key differences between Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV) and related complexes:
Key Differences
Metal Center (Ti vs. Zr): Titanium complexes (e.g., the R,R-isomer) are preferred for moderate stereoselectivity in radical reactions but require methylaluminoxane (MAO) co-catalysts for polymerization . Zirconium analogs exhibit higher activity in olefin polymerization (e.g., isotactic polypropylene) due to stronger metal-carbon bonds and greater thermal stability .
Zirconium’s lower enantioselectivity (6–8% ee) in hydrogenation reactions highlights titanium’s superior chiral induction in certain contexts .
Ligand Modifications: Fluoride-substituted titanium complexes (e.g., Ti1305) show reduced catalytic activity compared to chloride analogs, likely due to weaker Lewis acidity . Dimethyltitanium(IV) derivatives (e.g., Ti1308) lack chloride ligands, rendering them inactive in MAO-dependent systems but useful in stoichiometric organometallic reactions .
Q & A
Q. How is Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV) synthesized and characterized in academic research?
The synthesis typically involves the reaction of titanium tetrachloride with chiral ethylene-bridged indenyl ligands under inert conditions. Characterization employs techniques like nuclear magnetic resonance (NMR) for ligand symmetry analysis, X-ray crystallography to confirm the octahedral geometry around titanium, and elemental analysis to verify purity. The enantiopure (R,R)-configuration is validated using chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy .
Q. What are the standard applications of this titanium complex in enantioselective catalysis?
This complex is primarily used as a pre-catalyst in enantioselective radical reactions, such as the addition of alkyl halides to carbonyl compounds, achieving ee values of 15–43% . It also facilitates Barbier-type allylations and crotylations under mild conditions, though with moderate stereocontrol compared to zirconium analogs .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy to probe ligand coordination and symmetry.
- Raman Optical Activity (ROA) to study chiral environments, as demonstrated for analogous zirconium complexes .
- Differential Scanning Calorimetry (DSC) to assess thermal stability (mp: 267–271°C) .
- Elemental analysis to confirm stoichiometry .
Q. What safety precautions are essential when handling this titanium complex?
The compound is classified as an irritant (H315, H319, H335). Use fume hoods, wear nitrile gloves, and avoid inhalation. Store in airtight containers under argon at 2–8°C. In case of eye contact, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. What methodological approaches improve enantiomeric excess (ee) in reactions catalyzed by this complex?
Strategies include:
Q. How do ligand modifications influence catalytic activity and stereoselectivity?
Substituting the ethylene bridge with dimethylsilane or altering indenyl substituents (e.g., methyl groups at the 4,7-positions) can modulate steric bulk, affecting polymerization regiochemistry and enantioselectivity. For example, zirconium analogs with modified ligands show 2–3× higher activity in isotactic polypropylene synthesis .
Q. What computational methods study the chiral environment of this complex?
Density Functional Theory (DFT) simulations model the titanium center’s coordination geometry, while ROA spectroscopy compares experimental and computed spectra to validate enantiomeric configurations, as shown for zirconium derivatives .
Q. How does this titanium complex compare to zirconium analogs in olefin polymerization?
Zirconium analogs (e.g., Et(H₄Ind)₂ZrCl₂) exhibit higher activity and stereoselectivity in propylene polymerization due to larger ionic radii and stronger Lewis acidity. Titanium variants, however, are preferred in radical reactions for lower oxophilicity, reducing side reactions .
Q. What mechanistic insights explain its role in radical reactions?
The titanium center stabilizes radical intermediates via single-electron transfer (SET), as proposed for Barbier allylations. In situ reduction of CpTiCl₃ generates active Ti(II) species that coordinate substrates, enabling stereochemical control .
Q. How do transfer agents like hydrogen affect polymer properties in metallocene catalysis?
Hydrogen acts as a chain-transfer agent in propylene polymerization, reducing polymer molecular weight (MW) while maintaining isotacticity. Fractionation via Temperature Rising Elution Fractionation (TREF) correlates MW with crystallinity, critical for material applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
